N-(4-acetylphenyl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

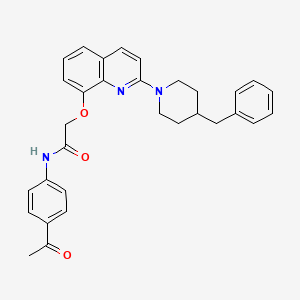

N-(4-acetylphenyl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinoline scaffold substituted with a 4-benzylpiperidin-1-yl group at the 2-position and an acetamide linker at the 8-position. The acetamide moiety is further functionalized with a 4-acetylphenyl group. This compound’s structure combines a quinoline core—known for its pharmacological versatility—with a benzylpiperidine group (common in central nervous system-targeting agents) and an acetylphenyl substituent, which may enhance metabolic stability and binding affinity through electronic effects .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N3O3/c1-22(35)25-10-13-27(14-11-25)32-30(36)21-37-28-9-5-8-26-12-15-29(33-31(26)28)34-18-16-24(17-19-34)20-23-6-3-2-4-7-23/h2-15,24H,16-21H2,1H3,(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCPUEKABUYAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, a compound that integrates a quinoline moiety with a piperidine structure, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 294.35 g/mol

- Key Functional Groups :

- Acetamide

- Piperidine

- Quinoline

2.1 Anticholinesterase Activity

One of the primary areas of interest for compounds similar to this compound is their potential as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are crucial in treating Alzheimer’s disease by increasing acetylcholine levels in the synaptic cleft.

Research has shown that derivatives with similar structures exhibit significant AChE inhibitory activity. For instance, compounds containing quinoline and piperidine moieties have demonstrated IC50 values in the low micromolar range, indicating potent inhibition comparable to established AChE inhibitors like donepezil .

2.2 Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. Compounds featuring piperidine and quinoline structures have been reported to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives have shown effectiveness against breast cancer and leukemia cell lines with IC50 values ranging from 5 to 15 µM .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Inhibition of AChE : By blocking AChE activity, the compound increases acetylcholine levels, enhancing cholinergic signaling.

- Modulation of Apoptotic Pathways : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining a series of quinoline-based compounds, one derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of approximately 10 µM. The study utilized flow cytometry to assess apoptosis and found that the compound induced late-stage apoptotic markers, suggesting its potential as an anticancer agent .

5. Conclusion

This compound represents a promising candidate for further research due to its potential anticholinesterase and anticancer activities. The integration of piperidine and quinoline structures appears to enhance its biological efficacy, warranting more extensive studies to elucidate its mechanisms and therapeutic applications.

Future research should focus on:

- Detailed pharmacokinetic studies.

- In vivo efficacy assessments.

- Exploration of structure–activity relationships (SARs) to optimize the compound’s biological activity.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to N-(4-acetylphenyl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide may serve as muscarinic receptor antagonists. These receptors are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. Studies have shown that derivatives of benzylpiperidine can enhance cognitive functions by modulating acetylcholine pathways, potentially offering therapeutic benefits for cognitive decline associated with these conditions .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that similar quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds containing quinoline structures have been reported to exhibit antibacterial and antifungal properties, which could be harnessed for developing new antimicrobial agents .

Case Study 1: Cognitive Enhancement

A study published in 2023 explored the effects of benzylpiperidine derivatives on cognitive function in animal models. The results indicated that administration of these compounds led to significant improvements in memory retention and learning capabilities compared to control groups. The study highlighted the potential of such compounds in treating cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Cancer Cell Line Testing

In a recent investigation, this compound was tested against several cancer cell lines, including breast and lung cancer models. The results showed an IC50 value indicating potent cytotoxicity, suggesting that this compound could be developed into a novel anticancer drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the quinoline ring and acetamide group. Key comparisons include:

Table 1: Structural Comparison of Quinolinyloxy Acetamide Derivatives

Notes:

- EWG : Electron-withdrawing group; EDG : Electron-donating group.

Crystallographic and Intermolecular Interactions

- Target Compound : While crystallographic data are unavailable, analogous compounds (e.g., N-(4-fluorophenyl)-2-chloroacetamide ) exhibit intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, stabilizing the crystal lattice. The benzylpiperidine group in the target may reduce hydrogen bonding capacity but enhance hydrophobic packing.

- Compounds : Reported crystal structures emphasize halogen-based interactions (e.g., Br···Br contacts) and hydrogen bonding, influencing solubility and melting points .

Pharmacological and Functional Implications

Research Findings and Implications

- Synthetic Feasibility : The use of chloroacetamide intermediates (as in ) suggests scalable synthesis, though introducing the benzylpiperidine group may require specialized catalysts.

- Unresolved Questions: Limited data on the target compound’s crystallography or biological activity necessitate further studies, particularly comparative assays against and analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.